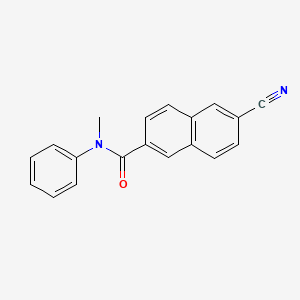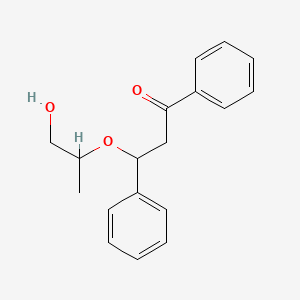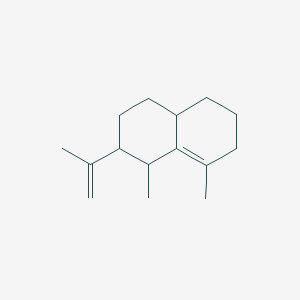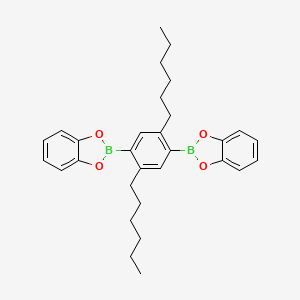
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core
Preparation Methods
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.
Addition of the Piperidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of the sulfonyl group or reduction of the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and phenylsulfonyl groups can enhance its binding affinity and specificity towards these targets. The piperidinylmethyl group may contribute to its solubility and bioavailability. Detailed studies on its mechanism of action involve techniques such as molecular docking, enzyme inhibition assays, and cell-based assays.
Comparison with Similar Compounds
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group, which may affect its solubility and bioavailability.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Has a different position of the piperidinylmethyl group, potentially altering its binding affinity and specificity.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-morpholinylmethyl)-: Contains a morpholine ring instead of a piperidine ring, which may influence its chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651334-94-0 |
|---|---|
Molecular Formula |
C20H21ClN2O2S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2 |
InChI Key |
DDEQESRKJMZERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
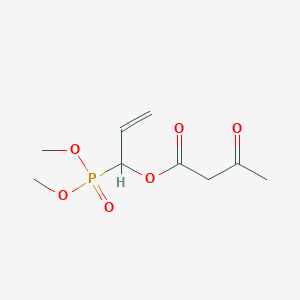
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
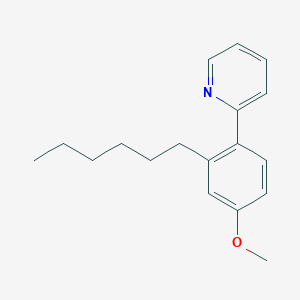
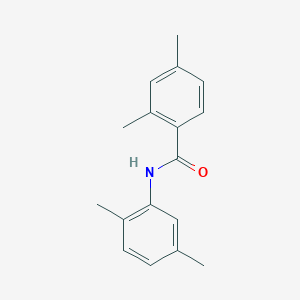
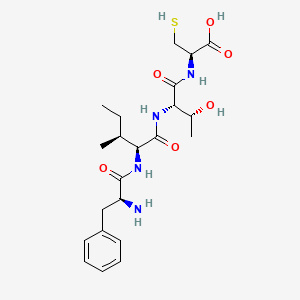
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
